molecular formula C11H11NO2S B065961 [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol CAS No. 187793-07-3

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B065961
CAS No.: 187793-07-3
M. Wt: 221.28 g/mol
InChI Key: WCLAEGSNLWNZQA-UHFFFAOYSA-N
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Description

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to yield the thiazole ring . The final step involves the reduction of the thiazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Overview

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is a thiazole derivative with significant potential in various scientific research fields, particularly in medicinal chemistry. This compound demonstrates a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its unique structural features allow it to serve as a valuable building block for synthesizing more complex molecules.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its biological activities:

  • Antibacterial and Antifungal Properties : Studies indicate that thiazole derivatives can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antibiotics and antifungal agents .
  • Anti-inflammatory Effects : Research has shown that compounds like this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting tubulin polymerization, a crucial process for cancer cell division. This mechanism was observed in related thiazole compounds that showed improved antiproliferative activity against melanoma and prostate cancer cells .
  • Structure-Activity Relationship : Modifications in the molecular structure can enhance the potency of these compounds against cancer cells, indicating that this compound could be optimized for better efficacy .

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex thiazole derivatives:

  • Synthesis Routes : The compound can be synthesized through various methods, including reactions with thiosemicarbazide to form thiazole rings. These synthetic pathways allow for the creation of diverse derivatives with tailored biological properties .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in clinical settings:

  • Anticancer Studies : A series of thiazole derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition compared to control groups, with some compounds achieving low nanomolar IC50 values .
  • Antimicrobial Efficacy : Thiazole derivatives have been tested against resistant strains of bacteria, showing promising results in overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of [2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Biological Activity

[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazoles are notable for their roles in various therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The compound is characterized by a thiazole ring substituted with a methoxy group on the phenyl moiety. The structural formula can be represented as follows:

C11H12N2OS\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, which contributes to its antibacterial and anticancer effects. For instance, it may inhibit bacterial enzymes that are crucial for cell wall synthesis, leading to cell death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. It was effective against common fungal pathogens such as Candida albicans and Aspergillus niger, with IC50 values indicating potent inhibitory effects .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It demonstrated cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. The compound's IC50 values ranged from 0.021 µM to 1.61 µM, indicating strong antiproliferative activity . The mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the significance of the methoxy substitution on the phenyl ring. Electron-donating groups such as methoxy enhance the compound's biological activity by improving solubility and interaction with biological targets .

CompoundActivity TypeIC50 (µM)
This compoundAntibacterial10 - 50
This compoundAntifungal< 20
This compoundAnticancer0.021 - 1.61

Case Studies

  • Anticancer Study : A recent study synthesized a series of thiazole derivatives, including this compound, which were tested against melanoma cell lines. Results indicated that compounds with similar structural features exhibited enhanced growth inhibition compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it could serve as a potential lead compound for developing new antibiotics .

Properties

IUPAC Name

[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLAEGSNLWNZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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